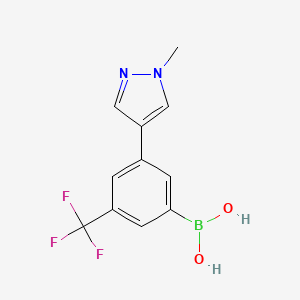
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Borylation: The final step involves the borylation of the phenyl ring using a boronic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the trifluoromethyl group.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Modified pyrazole derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the pyrazole ring contributes to its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Methyl-4-pyrazolyl)phenylboronic Acid: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)phenylboronic Acid: Lacks the pyrazole ring.
3-(1-Methyl-4-pyrazolyl)-5-phenylboronic Acid: Lacks the trifluoromethyl group.
Uniqueness
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid is unique due to the combination of the pyrazole ring, trifluoromethyl group, and boronic acid moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C11H10BF3N2O2 |
|---|---|
Molekulargewicht |
270.02 g/mol |
IUPAC-Name |
[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-17-6-8(5-16-17)7-2-9(11(13,14)15)4-10(3-7)12(18)19/h2-6,18-19H,1H3 |
InChI-Schlüssel |
RZPVCEXFGQBPOB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)
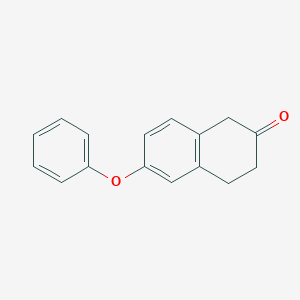
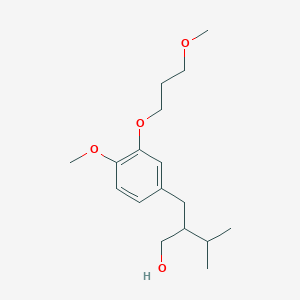
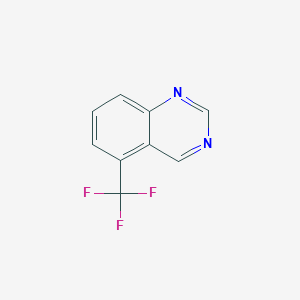
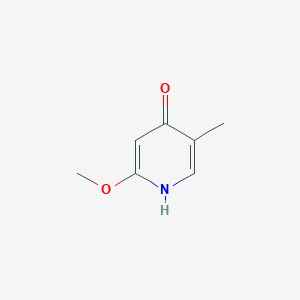
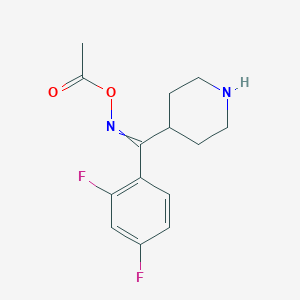
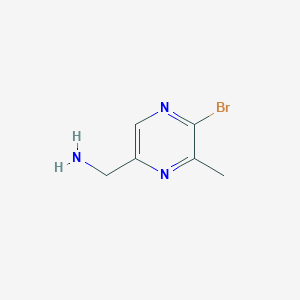

![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)
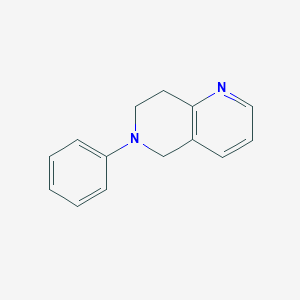
![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)

![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
